molecular formula C10H8N2O2S B2813269 5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid CAS No. 1707378-49-1

5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid

Cat. No. B2813269
M. Wt: 220.25
InChI Key: YPTZATCZZZMXGU-UHFFFAOYSA-N
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Description

5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membrane and interact strongly with biological targets .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiadiazole derivatives were monitored by thin layer chromatography (TLC) on precoated silica gel 60 F 254 (mesh); spots were visualized with UV light .


Physical And Chemical Properties Analysis

Thiadiazole derivatives have relatively good liposolubility, most likely attributed to the presence of the sulfur atom . This property allows them to cross cellular membranes and interact with biological targets .

Future Directions

The future research directions for thiadiazole derivatives include further exploration of their antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . In addition, more studies are needed to understand their mechanism of action and to develop more effective therapeutic strategies .

properties

IUPAC Name

5-benzylthiadiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-10(14)9-8(15-12-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTZATCZZZMXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=NS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid

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